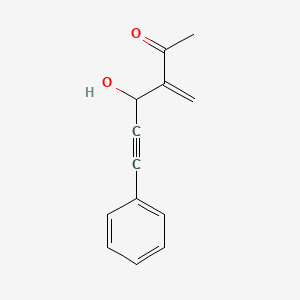
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one is an organic compound with a complex structure that includes hydroxyl, methylidene, phenyl, and alkyne functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylacetylene and acetylacetone. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be used for hydrogenation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a diketone, while reduction of the alkyne group may produce an alkene or alkane derivative.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be explored for its pharmacological properties and potential use in drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one: Unique due to its combination of functional groups.
Phenylacetylene: Contains a phenyl and alkyne group but lacks the hydroxyl and methylidene groups.
Acetylacetone: Contains a diketone structure but lacks the phenyl and alkyne groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
596135-75-0 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-hydroxy-3-methylidene-6-phenylhex-5-yn-2-one |
InChI |
InChI=1S/C13H12O2/c1-10(11(2)14)13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1H2,2H3 |
Clave InChI |
WZTPOWWQNOUWAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C)C(C#CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
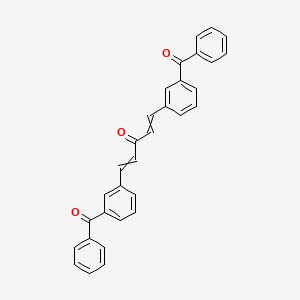
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)


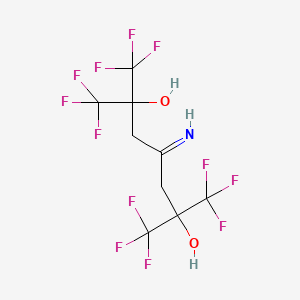
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
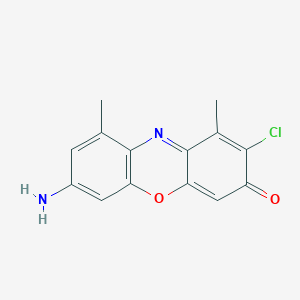
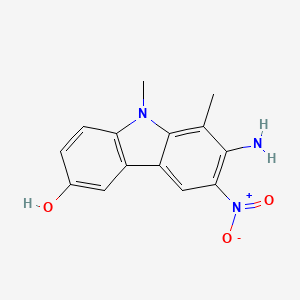
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)
